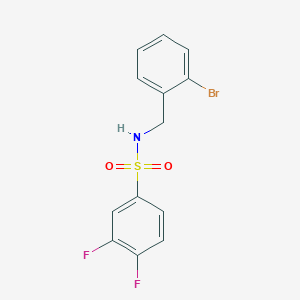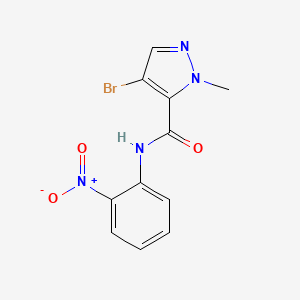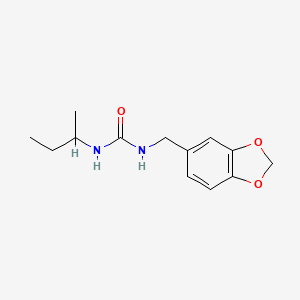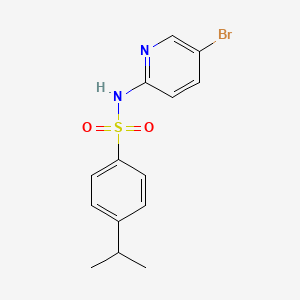
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea
説明
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential applications in various fields. BDCRB is a urea derivative that exhibits a wide range of biological activities, including antifungal, antiviral, and antitumor properties.
作用機序
The mechanism of action of N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea is not fully understood. However, it has been proposed that this compound inhibits fungal growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis and blocking viral entry into host cells. The antitumor activity of this compound is thought to be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been found to be well-tolerated in animal studies. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to accumulate in fungal cells and tumor cells, indicating its selective toxicity towards these cells.
実験室実験の利点と制限
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages for use in lab experiments. It is readily available and easy to synthesize. This compound has been extensively studied, and its biological activities are well-characterized. This compound has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea. One area of research is the development of this compound analogs with improved biological activity and pharmacokinetic properties. Another area of research is the identification of the molecular targets of this compound, which will provide insights into its mechanism of action. Additionally, the potential use of this compound as a therapeutic agent for the treatment of fungal infections, viral infections, and cancer should be further explored. Finally, the development of new methods for the synthesis of this compound and its analogs will enable the production of large quantities of these compounds for use in research and clinical applications.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits a wide range of biological activities, including antifungal, antiviral, and antitumor properties. This compound has been extensively studied, and its biological activities are well-characterized. This compound has several advantages for use in lab experiments, including its availability, ease of synthesis, and low toxicity. However, its low solubility in aqueous solutions may limit its use in certain experiments. Future research on this compound should focus on the development of analogs with improved biological activity and pharmacokinetic properties, the identification of molecular targets, and the potential use as a therapeutic agent for the treatment of fungal infections, viral infections, and cancer.
科学的研究の応用
N-(2-bromophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antifungal activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been found to inhibit the replication of several viruses, including herpes simplex virus type 1, human cytomegalovirus, and human papillomavirus. In addition, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-(2-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c15-11-3-1-2-4-13(11)19-14(20)18-8-9-5-6-10(16)7-12(9)17/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNYJQBJGMKKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)

![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)


![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)



![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)

